molecular formula C8H7F2NO3 B13311984 2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid

2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid

Cat. No.: B13311984
M. Wt: 203.14 g/mol
InChI Key: TXNCWIFAERFTJI-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and methoxy groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid typically involves the introduction of fluorine and methoxy groups onto a pyridine ring, followed by the addition of an acetic acid moiety. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide. The acetic acid moiety is then added through a carboxylation reaction using carbon dioxide or a carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy group can also influence the compound’s pharmacokinetics and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxypyridine
  • 2-Fluoro-3-methoxypyridine
  • 2-Fluoro-4-methoxypyridine
  • 2-Fluoro-6-methoxypyridine

Uniqueness

The presence of the acetic acid moiety further enhances its versatility as a building block in organic synthesis .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2-fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C8H7F2NO3/c1-14-6-2-4(5(9)3-11-6)7(10)8(12)13/h2-3,7H,1H3,(H,12,13)

InChI Key

TXNCWIFAERFTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(C(=O)O)F)F

Origin of Product

United States

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